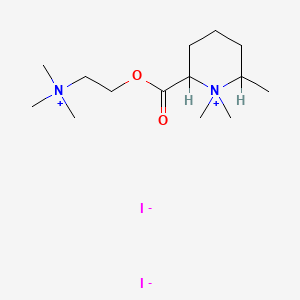
Dimecolonium iodide
描述
Dimecolonium iodide (CAS: 3425-97-6) is a quaternary ammonium compound classified under iodide derivatives.
属性
CAS 编号 |
3425-97-6 |
|---|---|
分子式 |
C14H30I2N2O2 |
分子量 |
512.21 g/mol |
IUPAC 名称 |
trimethyl-[2-(1,1,6-trimethylpiperidin-1-ium-2-carbonyl)oxyethyl]azanium;diiodide |
InChI |
InChI=1S/C14H30N2O2.2HI/c1-12-8-7-9-13(16(12,5)6)14(17)18-11-10-15(2,3)4;;/h12-13H,7-11H2,1-6H3;2*1H/q+2;;/p-2 |
InChI 键 |
UZOHFHFMSPULPR-UHFFFAOYSA-L |
SMILES |
CC1CCCC([N+]1(C)C)C(=O)OCC[N+](C)(C)C.[I-].[I-] |
规范 SMILES |
CC1CCCC([N+]1(C)C)C(=O)OCC[N+](C)(C)C.[I-].[I-] |
同义词 |
1,1,6-trimethyl-2-(beta-trimethylammoniumethoxycarbonyl)piperidinium diiodide dimecolin |
产品来源 |
United States |
准备方法
合成路线和反应条件: 碘化二甲铵的合成通常涉及将2-羧基-1,1,6-三甲基哌啶鎓碘化物与(2-羟乙基)三甲基铵碘化物酯化 。反应条件通常需要受控环境,具有特定的温度和pH值,以确保酯键的成功形成。
工业生产方法: 碘化二甲铵的工业生产涉及使用类似酯化过程的大规模合成。生产在反应器中进行,在反应器中,反应物在受控条件下混合以生产所需的化合物。然后通过结晶或其他分离技术对产物进行纯化,以获得高纯度碘化二甲铵。
化学反应分析
反应类型: 碘化二甲铵会发生各种化学反应,包括:
氧化: 该化合物可以在特定条件下氧化以形成不同的氧化产物。
还原: 它也可以被还原以形成还原衍生物。
取代: 碘化二甲铵可以参与取代反应,其中一个或多个官能团被其他基团取代。
常用试剂和条件:
氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
取代: 取代反应的条件根据引入的取代基而异。
主要产物: 从这些反应中形成的主要产物取决于所用试剂和条件。例如,氧化可能产生氧化衍生物,而还原可能产生化合物的还原形式。
科学研究应用
碘化二甲铵在科学研究中具有广泛的应用,包括:
化学: 它被用作各种化学反应和研究中的试剂。
生物学: 研究该化合物对生物系统的影响,特别是其抗胆碱能特性。
医学: 碘化二甲铵正在探索其潜在的治疗用途,尤其是在治疗与神经系统相关的疾病方面。
作用机制
碘化二甲铵的作用机制涉及其与烟碱型乙酰胆碱受体的相互作用。通过与这些受体结合,该化合物抑制乙酰胆碱的作用,导致胆碱能传递减少。 这导致了在碘化二甲铵中观察到的抗胆碱能作用 .
类似化合物:
- Dimekolin
- Dimelin
- 2-羧基-1,1,6-三甲基哌啶鎓碘化物与(2-羟乙基)三甲基铵碘化物的酯
比较: 由于其特定的酯结构,碘化二甲铵是独一无二的,它赋予了独特的化学和生物学性质。 与类似化合物相比,它对烟碱型乙酰胆碱受体的亲和力更高,使其作为抗胆碱能药物更有效 .
相似化合物的比较
Potassium Iodide (KI)
- Chemical Properties : Rapid absorption and excretion via kidneys, salivary glands, and bronchopulmonary mucosa. Excreted within 15 minutes of administration, causing mucosal irritation .
- Applications : Used in thyroid disorders, radiation protection, and expectorants.
- Side Effects : Prolonged use leads to iodism (symptoms: acneiform eruptions, rhinitis, metallic taste) due to iodine accumulation. Sensitivity varies; some individuals develop symptoms at low doses (e.g., 0.5 grains) .
Methyl Iodide (CH₃I)
- Environmental Impact : Major marine and rice paddy emissions (70% global source). Estimated annual flux: 71 Gg yr⁻¹ from rice fields, contributing to atmospheric iodine cycles .
- Stability : Volatile and photolabile, limiting pharmaceutical use.
- The latter’s non-volatile, charged structure may enhance stability in formulations .
Dimethylsulphonium Iodide
Schiff Base Iodide Compounds (e.g., [m-BrBz-1-APy]I₃)
- Conductivity : Achieves 1.03 × 10⁻⁴ S cm⁻¹ at 343 K, surpassing conventional iodides like CuPbI₃ (10⁻⁸ S cm⁻¹ at 298 K). Mechanism involves I⁻/I₃⁻ ion migration through supramolecular channels .
- Applications : Solid-state electrolytes for dye-sensitized solar cells (DSSCs) and batteries.
- Contrast with this compound: Schiff base compounds prioritize ionic conductivity, while dimecolonium’s structure suggests focus on bioactivity. No conductivity data exist for dimecolonium .
Data Table: Key Properties of Iodide Compounds
| Compound | CAS Number | Key Properties | Applications |
|---|---|---|---|
| This compound | 3425-97-6 | Quaternary ammonium structure; limited toxicity data | Potential antimicrobial/antiseptic |
| Potassium iodide | 7681-11-0 | Rapid absorption/excretion; iodism at high doses | Thyroid therapy, radiation protection |
| Methyl iodide | 74-88-4 | High volatility; marine/rice paddy emissions (71 Gg yr⁻¹) | Atmospheric iodine cycling |
| Dimethylsulphonium iodide | Not provided | Melting point: 165°C; high anti-Staphylococcus activity | Antimicrobial formulations |
| Schiff base iodide ([m-BrBz-1-APy]I₃) | Custom synthesis | Conductivity: 1.03 × 10⁻⁴ S cm⁻¹ at 343 K | Solid-state electrolytes, DSSCs |
生物活性
Dimecolonium iodide, a compound with the molecular formula , is recognized for its significant biological activity, particularly due to its anticholinergic properties. This article delves into its mechanisms of action, biological effects, and research findings, supported by relevant data tables and case studies.
This compound functions primarily as a nicotinic antagonist , inhibiting the action of acetylcholine at nicotinic acetylcholine receptors (nAChRs). This inhibition results in decreased cholinergic transmission, which can have various physiological effects.
Chemical Structure and Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 512.21 g/mol |
| CAS Number | 3425-97-6 |
| IUPAC Name | trimethyl-[2-(1,1,6-trimethylpiperidin-1-ium-2-carbonyl)oxyethyl]azanium;diiodide |
The compound's structure includes a trimethylpiperidinium moiety, which is pivotal for its biological activity. The specific ester structure enhances its affinity for nAChRs compared to similar compounds.
Anticholinergic Properties
This compound's primary biological activity is attributed to its anticholinergic effects. This property is beneficial in various clinical settings, particularly in managing conditions characterized by excessive cholinergic activity.
Case Studies:
- Study on Muscle Relaxation : In a controlled study involving animal models, this compound demonstrated significant muscle relaxation properties by blocking neuromuscular transmission at the motor end plate.
- Impact on Heart Rate : Another study indicated that administration of this compound resulted in increased heart rate due to reduced parasympathetic (vagal) tone.
In Vitro Studies
In vitro studies have shown that this compound effectively inhibits nAChRs in neuronal cultures, leading to decreased neurotransmitter release. The concentration-dependent effects observed suggest potential therapeutic applications in conditions like myasthenia gravis and other neuromuscular disorders.
In Vivo Studies
Various animal studies have confirmed the compound's efficacy in modulating cholinergic signaling pathways. Notably:
- Analgesic Effects : Research has indicated that this compound may exert analgesic effects through central anticholinergic mechanisms.
- Gastrointestinal Motility : this compound has been shown to reduce gastrointestinal motility in experimental models, highlighting its potential use in treating gastrointestinal disorders.
Comparative Analysis with Similar Compounds
This compound exhibits distinct advantages over other anticholinergic agents such as atropine and scopolamine:
| Compound | Mechanism of Action | Affinity for nAChRs | Clinical Uses |
|---|---|---|---|
| Dimecolonium | Nicotinic antagonist | High | Neuromuscular disorders |
| Atropine | Muscarinic antagonist | Moderate | Bradycardia, organophosphate poisoning |
| Scopolamine | Muscarinic antagonist | Low | Motion sickness |
常见问题
Q. What steps are necessary to address conflicting crystallographic data in published studies on this compound derivatives?
- Methodological Answer : Re-analyze diffraction patterns using Rietveld refinement (e.g., via GSAS-II) and compare with Cambridge Structural Database entries. If discrepancies persist, conduct single-crystal XRD with synchrotron radiation for higher resolution. Publish negative results to avoid publication bias .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


